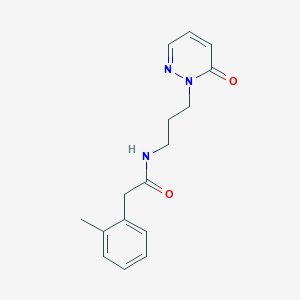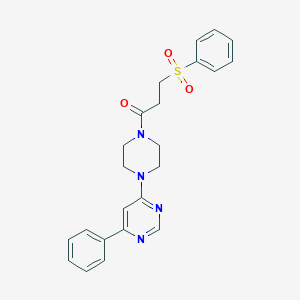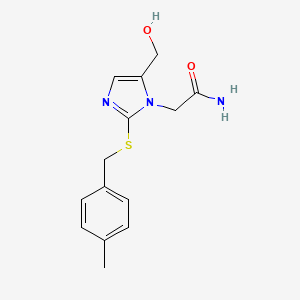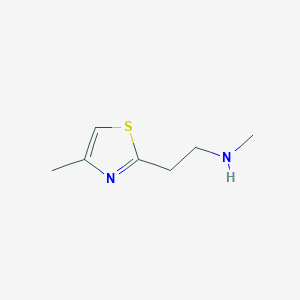![molecular formula C17H17NO4S B2689340 Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034302-08-2](/img/structure/B2689340.png)
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone” is a solid compound . It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .
Molecular Structure Analysis
The molecular structure of this compound involves a naphthalene ring and a 1,2-methylenedioxybenxene ring . These two rings are not coplanar, indicating a certain degree of molecular complexity .Physical And Chemical Properties Analysis
This compound is a solid and its color ranges from colorless to light yellow . The empirical formula is not explicitly mentioned for this specific compound in the search results.Mechanism of Action
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone works by inhibiting the activity of JAK1, a protein kinase that is involved in the inflammatory response. JAK1 is part of a signaling pathway that leads to the activation of transcription factors, which in turn lead to the production of pro-inflammatory cytokines. By inhibiting JAK1, this compound reduces the production of pro-inflammatory cytokines, which leads to a reduction in inflammation in the gastrointestinal tract.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation in the gastrointestinal tract, as well as improve the overall health of the gut microbiome. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Advantages and Limitations for Lab Experiments
One advantage of using Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger protein inhibitors. This compound is also highly specific for JAK1, which reduces the likelihood of off-target effects. One limitation of using this compound in lab experiments is that it is still in the preclinical stage of development, which means that further studies are needed to determine its efficacy and safety in humans.
Future Directions
There are a number of future directions for research on Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone. One area of research is the development of new formulations of this compound that can be delivered orally. Another area of research is the study of this compound in combination with other drugs for the treatment of IBD. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone was synthesized by a team of scientists at Theravance Biopharma using a novel approach. The synthesis method involves a series of chemical reactions that result in the formation of this compound. The starting material for the synthesis is 2,3-dihydrobenzo[d][1,3]dioxole-5-carboxylic acid, which is reacted with 4-(thiophen-3-yloxy)piperidine to form the intermediate product. This intermediate is then reacted with methyl chloroformate to yield the final product, this compound.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic effects in treating IBD. Preclinical studies have shown that this compound is effective in reducing inflammation in the gastrointestinal tract. This compound works by inhibiting the Janus kinase (JAK) pathway, which is involved in the inflammatory response. Inhibition of the JAK pathway leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of IBD.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(12-1-2-15-16(9-12)21-11-20-15)18-6-3-13(4-7-18)22-14-5-8-23-10-14/h1-2,5,8-10,13H,3-4,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWJVITLWRVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2689257.png)
![N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide](/img/structure/B2689260.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2689264.png)
![(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e](/img/structure/B2689265.png)

![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)



![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)
![1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B2689278.png)

